Boc-D-Asp-OFm

Description

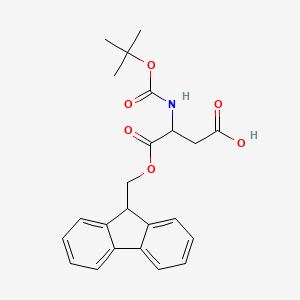

Structure

2D Structure

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRKPGGMJKNMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Asp-OFm: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-Butoxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, commonly abbreviated as Boc-D-Asp-OFm, is a crucial protected amino acid derivative extensively utilized in synthetic peptide chemistry. Its unique structural features, combining the acid-labile Boc protecting group for the α-amino function and the base-labile OFm ester for the β-carboxyl group, offer orthogonal protection essential for the stepwise assembly of complex peptide chains. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS) and its potential in drug development. Detailed experimental protocols and visualizations of relevant chemical and biological pathways are included to facilitate its practical application in research and development.

Chemical Properties and Structure

This compound is a white to off-white solid, soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.[1] Its structural and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-4-((9H-fluoren-9-yl)methoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | [2] |

| Synonyms | N-alpha-tert-Butyloxycarbonyl-D-aspartic acid beta-fluorenylmethyl ester, Boc-D-Asp(OFm)-OH | [3][4] |

| CAS Number | 123417-19-6 | [2] |

| Molecular Formula | C₂₃H₂₅NO₆ | [5] |

| Molecular Weight | 411.45 g/mol | [5] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | Typically ≥97% | [3] |

Spectral Data

While a complete, publicly available, and fully assigned spectral dataset for this compound is limited, the following table summarizes available and expected spectral characteristics based on its structure and data from similar compounds.

| Spectral Data | Characteristic Peaks and Interpretations | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, 2H, Fm aromatic), 5.20 (s, 2H, CH₂ of Fm), 1.43 (s, 9H, Boc) | [2] |

| ¹³C NMR | Expected peaks around 170-175 ppm (carboxyl carbons), 155 ppm (carbamate carbonyl), 80 ppm (quaternary carbon of Boc), and in the aromatic region for the fluorenyl group. | [6][] |

| FT-IR | Characteristic peaks expected for N-H stretching (amide), C=O stretching (ester and carbamate), and aromatic C-H stretching. | N/A |

| Mass Spectrometry | Molecular ion peak at m/z 411.17. Fragmentation would likely involve the loss of the Boc group (100 Da) and the fluorenylmethyl group (179 Da). | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step protection strategy for D-aspartic acid. While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:

Step 1: N-α-Boc Protection of D-Aspartic Acid

-

Dissolution: Suspend D-aspartic acid in a mixture of dioxane and water.

-

Basification: Add a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

-

Bocylation: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) and extract the Boc-D-Aspartic acid into an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Step 2: β-OFm Esterification of Boc-D-Aspartic Acid

-

Activation: The β-carboxyl group of Boc-D-Aspartic acid is selectively activated. This can be achieved by forming a mixed anhydride using a reagent like isobutyl chloroformate in the presence of a base such as N-methylmorpholine (NMM) at low temperature (-15 °C).

-

Esterification: 9-Fluorenylmethanol (FmOH) is then added to the reaction mixture.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove byproducts. The final product, this compound, is then purified by column chromatography.

A general workflow for the synthesis is depicted below:

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a valuable building block in SPPS, particularly when Boc chemistry is employed. The orthogonal protection allows for selective deprotection of the α-amino group for chain elongation while the β-carboxyl group remains protected.

General SPPS Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the C-terminal amino acid is attached.

-

Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in DCM.

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).

-

Coupling: The next amino acid, in this case, this compound, is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a new peptide bond.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

-

Repeat: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed. The OFm group on the D-aspartic acid residue can be selectively removed using a mild base such as piperidine in DMF.

The logical flow of an SPPS cycle is illustrated in the following diagram:

Applications in Research and Drug Development

The incorporation of D-amino acids, such as D-aspartic acid, into peptides can significantly enhance their proteolytic stability and modulate their biological activity. This compound serves as a key reagent in the synthesis of such modified peptides.

Role in Signaling Pathways

D-aspartic acid is an endogenous amino acid found in neuroendocrine tissues and is known to act as a signaling molecule.[8][9] It is involved in hormone regulation and neurotransmission.[10][11] Peptides containing D-aspartic acid, synthesized using building blocks like this compound, can be used as tools to probe these signaling pathways or as potential therapeutics that modulate them. For instance, D-aspartate is known to be involved in the hypothalamic-pituitary-gonadal axis, influencing the release of hormones such as luteinizing hormone (LH) and testosterone.[11]

The following diagram illustrates a simplified representation of a neuroendocrine signaling pathway where a D-aspartate-containing peptide could potentially act:

Application in Peptide-Drug Conjugate (PDC) Development

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics where a cytotoxic drug is linked to a peptide that specifically targets cancer cells.[12][13] The peptide component acts as a homing device, delivering the drug payload directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity. The linker connecting the peptide and the drug is a critical component of a PDC, influencing its stability and drug-release characteristics.[14]

This compound can be incorporated into the peptide sequence of a PDC. The free β-carboxyl group, after deprotection of the OFm ester, can serve as an attachment point for the linker-drug moiety. The inclusion of a D-amino acid can also enhance the stability of the peptide in circulation.

A conceptual workflow for the development of a PDC is shown below:

Conclusion

This compound is a synthetically versatile and valuable building block for the preparation of peptides containing D-aspartic acid. Its orthogonal protecting groups are well-suited for solid-phase peptide synthesis, enabling the creation of complex and modified peptides. The incorporation of D-aspartic acid can confer desirable properties to peptides, such as increased stability and altered biological activity, making this compound a key reagent for researchers in peptide chemistry, drug discovery, and chemical biology. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a practical resource for the effective utilization of this important compound.

References

- 1. 117014-32-1 CAS MSDS (BOC-ASP(OFM)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Boc-D-Asp(Ofm)-OH | 123417-19-6 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems. | Sigma-Aldrich [merckmillipore.com]

- 10. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]

- 13. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]

Synthesis and Purification of Boc-D-Asp-OFm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for Boc-D-Asp-OFm, a critical building block in solid-phase peptide synthesis (SPPS). This document details the chemical rationale, experimental protocols, and purification strategies, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, commonly abbreviated as this compound, is a protected amino acid derivative essential for the incorporation of D-aspartic acid into peptide sequences. The orthogonal protection strategy, employing the acid-labile Boc group for the α-amino function and the base-labile Ofm group for the β-carboxyl group, allows for selective deprotection and chain elongation in complex peptide synthesis.[1][2] This strategic protection is crucial for preventing unwanted side reactions and ensuring the synthesis of peptides with defined sequences and stereochemistry.[3]

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the protection of the α-amino group of D-aspartic acid, followed by the esterification of the β-carboxyl group.

Step 1: Protection of the α-Amino Group with a Boc Moiety

The initial step involves the protection of the α-amino group of D-aspartic acid using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium. This reaction selectively shields the amino group, leaving the carboxyl groups available for the subsequent reaction.[1]

Step 2: Protection of the β-Carboxyl Group with an Ofm Ester

The second step is the selective esterification of the β-carboxyl group of the Boc-protected D-aspartic acid with 9-fluorenylmethanol (FmOH) or a related derivative.[4] This is a critical step that requires careful control of reaction conditions to ensure high selectivity for the β-carboxyl group over the α-carboxyl group.[4] One common method employs a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[4]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are compiled from established methodologies.[1][4] Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Synthesis of Boc-D-Asp-OH (Intermediate)

Materials:

-

D-Aspartic Acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium Hydroxide (NaOH) or 4-Dimethylaminopyridine (DMAP)

-

Dioxane and Water (1:1 v/v) or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

Dissolve D-Aspartic Acid in the chosen solvent system.

-

Add the base to the solution.

-

Slowly add Boc anhydride (typically 1.2 to 2.2 equivalents) to the reaction mixture, maintaining the temperature between 0-25°C.[1]

-

Stir the reaction for 4-6 hours, monitoring progress with Thin-Layer Chromatography (TLC).[1]

-

Upon completion, acidify the mixture to a pH of 2-3 with HCl.[1]

-

Extract the product, Boc-D-Asp-OH, with ethyl acetate.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis of this compound

Materials:

-

Boc-D-Asp-OH

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve Boc-D-Asp-OH in the anhydrous solvent.

-

Cool the solution to 0°C.

-

Add DIPEA (typically 3.0 equivalents) to the solution.[1]

-

Slowly add Fmoc-Cl (typically 1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.[1]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, proceed with the work-up and purification.

Purification Methods

Purification of the final product is crucial to remove unreacted starting materials and byproducts.[4] High-Performance Liquid Chromatography (HPLC) is often used to assess the final purity, which should ideally be greater than 99%.[1][5]

Work-up Procedure

An acidic extraction is typically performed to isolate the crude product before further purification.[1]

Flash Chromatography

Flash chromatography is a common method for purifying this compound.[1]

Typical Conditions:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically used.[1] The polarity of the solvent is gradually increased to elute the product.

Recrystallization

Recrystallization is another effective method for purifying the final compound.[1] The choice of solvent is critical and needs to be determined empirically to achieve high purity and yield.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of this compound.

Table 1: Reagent Stoichiometry

| Step | Reagent | Typical Equivalents | Reference |

| Boc Protection | Boc Anhydride | 1.2 - 2.2 | [1] |

| Ofm Esterification | Fmoc-Cl | 1.5 | [1] |

| Ofm Esterification | DIPEA | 3.0 | [1] |

Table 2: Reaction Conditions

| Step | Parameter | Typical Value | Reference |

| Boc Protection | Temperature | 0 - 25°C | [1] |

| Boc Protection | Reaction Time | 4 - 6 hours | [1] |

| Ofm Esterification | Temperature | 0°C to Room Temp. | [1] |

| Ofm Esterification | Reaction Time | 2 - 4 hours | [1] |

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅NO₆ | [1][5] |

| Molecular Weight | 411.4 g/mol | [1][5] |

| Appearance | White powder | [5] |

| Melting Point | 139 - 141 °C | [5] |

| Purity (HPLC) | ≥ 99% | [5] |

| Storage Conditions | 0 - 8 °C | [5] |

Logical Relationships in Orthogonal Protection

The use of Boc and Ofm protecting groups is an example of an orthogonal protection strategy, which is fundamental to modern peptide synthesis.

Caption: Orthogonal deprotection of this compound.

Conclusion

The synthesis and purification of this compound require careful control of reaction conditions and purification techniques to achieve high purity and yield. The orthogonal protection strategy it embodies is a cornerstone of solid-phase peptide synthesis, enabling the creation of complex and novel peptide-based therapeutics and research tools. This guide provides the necessary technical information for researchers and drug development professionals to successfully synthesize and purify this important compound.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-D-Asp-OFm in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-Asp-OFm, chemically known as N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, is a pivotal protected amino acid derivative utilized in advanced peptide synthesis. Its unique orthogonal protection scheme, featuring an acid-labile Boc group on the α-amine and a base-labile OFm ester on the β-carboxyl side chain, offers chemists precise control over peptide chain elongation and modification. This guide elucidates the core mechanism of action of this compound in solid-phase peptide synthesis (SPPS), its critical role in the synthesis of cyclic peptides, and its application in creating peptides with significant biological activity, particularly as caspase inhibitors in the study of apoptosis. This document provides detailed experimental protocols, quantitative data summaries, and visual diagrams to serve as a comprehensive resource for researchers in peptide chemistry and drug discovery.

Core Mechanism of Action: Orthogonal Protection in SPPS

The primary mechanism of action of this compound revolves around its two distinct protecting groups, which can be selectively removed under different chemical conditions. This "orthogonal" strategy is fundamental to modern solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and allowing for the stepwise assembly of complex peptide sequences.[1]

-

The Boc (tert-Butoxycarbonyl) Group: This group protects the α-amino functionality of the D-aspartic acid. It is stable under basic and nucleophilic conditions but is readily cleaved by moderate to strong acids, typically Trifluoroacetic Acid (TFA).[2] This allows for the deprotection of the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

The OFm (9-Fluorenylmethyl Ester) Group: This group protects the β-carboxyl group of the D-aspartic acid side chain. The OFm ester is stable to the acidic conditions used to remove the Boc group but is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like Dimethylformamide (DMF).[1] This selective deprotection of the side chain is crucial for on-resin cyclization or other side-chain modifications.

The strategic use of these two protecting groups allows for a controlled and predictable synthesis workflow, as illustrated in the diagrams below.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-based SPPS. The workflow involves anchoring the first amino acid to a solid support (resin) and then sequentially adding protected amino acids. Each cycle consists of two main steps:

-

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed with TFA to expose a free N-terminal amine.

-

Coupling: The next Boc-protected amino acid is activated with a coupling agent (e.g., DCC, HBTU) and added to the resin to form a new peptide bond.

This cycle is repeated until the desired linear peptide is assembled. The OFm group on the D-aspartic acid side chain remains intact throughout this process.

Synthesis of Cyclic Peptides

The orthogonal nature of the OFm group makes this compound particularly well-suited for the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity.[3] The process typically involves:

-

Linear Peptide Synthesis: The linear precursor of the cyclic peptide is assembled on a solid support using standard SPPS.

-

Selective Deprotection: The N-terminal Boc group is removed with TFA, and the C-terminal anchor to the resin (if applicable) might also be cleaved, or a different strategy is used. Then, the OFm group on the D-Asp side chain is selectively removed with piperidine, exposing a free carboxylic acid.

-

On-Resin Cyclization: With a free amine at the N-terminus and a free carboxylic acid on the D-Asp side chain, an intramolecular amide bond is formed using a coupling agent, resulting in a cyclic peptide still attached to the resin.

-

Final Cleavage: The cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed, typically with a strong acid like HF or a cocktail containing TFA.

Biological Significance: D-Aspartate in Caspase Inhibition and Apoptosis

The incorporation of D-amino acids, such as D-aspartic acid from this compound, into peptides can confer resistance to enzymatic degradation by proteases, thereby increasing their in vivo half-life.[4] A significant area of application for peptides containing D-aspartic acid is in the study of apoptosis, or programmed cell death.

Caspases, a family of cysteine proteases, are central regulators of apoptosis. They recognize and cleave specific tetrapeptide sequences that contain an aspartic acid residue at the P1 position.[5] Peptide-based inhibitors that mimic these recognition sequences but are modified to block the enzyme's active site are invaluable tools for studying the apoptotic cascade.

Peptides containing a D-aspartic acid residue at the P1 position can act as potent and selective inhibitors of specific caspases, such as caspase-3, a key executioner caspase.[5] By incorporating this compound into a peptide sequence, researchers can synthesize stable and effective caspase inhibitors to probe the signaling pathways of apoptosis.

Quantitative Data

While specific quantitative data for peptide synthesis using this compound is not extensively detailed in publicly available literature, the synthesis of the protected amino acid itself is reported to achieve high yields and purity. General SPPS protocols, when optimized, can also yield peptides with high purity. The following tables summarize typical data for the synthesis of the reagent and for a representative peptide synthesis.

Table 1: Synthesis of this compound - Representative Data

| Parameter | Value | Reference |

| Yield | >95% | [1] |

| Purity (HPLC) | >99% | [1] |

| Purification Method | Recrystallization or Column Chromatography | [1] |

Table 2: Representative Data for Solid-Phase Synthesis of a Model Hexapeptide

| Parameter | Value | Reference |

| Peptide Sequence | VKDGYI | [6] |

| Synthesis Scale | 0.1 mmol | [2] |

| Crude Purity (HPLC) | 85-95% (sequence dependent) | [6] |

| Overall Yield (after purification) | 20-40% (sequence and length dependent) | [7] |

Note: The data in Table 2 is representative of a typical Boc-SPPS and not specific to a synthesis using this compound, as such specific data was not available in the searched literature.

Experimental Protocols

The following are detailed, representative protocols. Researchers should optimize these conditions for their specific peptide sequences and laboratory setups.

Synthesis of Boc-D-Asp(OFm)-OH

This protocol is a generalized procedure based on literature descriptions for the synthesis of similar compounds.[1][2]

-

Side-Chain Esterification: D-Aspartic acid is reacted with 9-fluorenylmethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the β-(9-fluorenylmethyl) ester. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.

-

α-Amine Protection: The resulting D-Asp(OFm)-OH is then dissolved in a suitable solvent system (e.g., a mixture of THF and water). Di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., sodium carbonate) are added. The reaction is stirred, often at 0°C initially, to introduce the Boc group onto the α-amino group.[1]

-

Workup and Purification: The reaction mixture is acidified (e.g., with citric acid) to a pH of 2-3, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure Boc-D-Asp(OFm)-OH.[1]

Boc-SPPS of a Linear Peptide

This protocol outlines a manual Boc-SPPS cycle on a Merrifield resin.

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

-

Drain and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat this step.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (e.g., this compound) (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), the coupling is incomplete and should be repeated.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

On-Resin Cyclization

This protocol describes a head-to-side-chain cyclization after linear synthesis.

-

Final N-terminal Boc Deprotection: Perform the Boc deprotection step (Protocol 5.2, step 3) on the completed linear peptide-resin.

-

Neutralization: Neutralize the resin as described above (Protocol 5.2, step 4).

-

OFm Deprotection:

-

Wash the resin with DMF (3x).

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 1-2 hours to remove the OFm group from the D-Asp side chain.[1]

-

Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

-

-

Cyclization:

-

Swell the resin in DMF.

-

In a separate vessel, dissolve a coupling agent (e.g., PyBOP or HATU, 3 equivalents) and an additive like HOAt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents).

-

Add this cyclization cocktail to the resin and agitate for 12-24 hours.

-

Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

-

-

Final Cleavage and Deprotection:

-

Wash the resin with DMF (3x) and DCM (3x).

-

Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or a TFA/TIS/water cocktail).

-

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

References

- 1. experts.azregents.edu [experts.azregents.edu]

- 2. Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1(,) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. ajpamc.com [ajpamc.com]

Stability of Boc-D-Asp-OFm Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp-OFm, or N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, is a crucial building block in modern peptide synthesis and drug development. Its utility stems from its orthogonal protecting group strategy, where the N-terminal Boc group is labile to acid, while the C-terminal OFm (9-fluorenylmethyl) ester is labile to base. This differential stability allows for the selective deprotection and modification of either the N-terminus or the C-terminal side chain, providing precise control over the construction of complex peptide architectures. Understanding the stability of this compound under various pH conditions is paramount for optimizing synthetic protocols, minimizing side reactions, and ensuring the integrity of the final product. This guide provides a comprehensive overview of the stability of this compound, detailed experimental protocols for its assessment, and a discussion of its application in studying enzymatic pathways.

Core Concepts: Orthogonal Protection

The chemical stability of this compound is governed by the distinct properties of its two protecting groups:

-

Boc (tert-Butoxycarbonyl) Group: This amine protecting group is highly sensitive to acidic conditions.[1][2] Cleavage occurs via an acid-catalyzed mechanism that results in the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine.[3][4] The Boc group is, however, stable to basic and nucleophilic conditions.[5]

-

OFm (9-Fluorenylmethyl) Group: This carboxyl protecting group is a variant of the well-known Fmoc group and is cleaved under basic conditions.[5] The mechanism involves a β-elimination reaction initiated by a base, typically a secondary amine like piperidine, leading to the formation of dibenzofulvene and the free carboxylic acid.[6] The OFm group demonstrates significant stability in acidic media.[5]

This orthogonal stability is the cornerstone of its application, allowing for selective deprotection strategies in complex syntheses.[5]

Stability Profile of this compound

The stability of this compound is inversely dependent on the pH of the environment. It exhibits high stability at neutral pH but will degrade under either sufficiently acidic or basic conditions.

Acidic Conditions

Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group. The OFm ester is generally stable under the acidic conditions required for Boc removal.[5]

Key Considerations:

-

Acid Strength: Strong acids like trifluoroacetic acid (TFA) are commonly used for efficient Boc deprotection.[2][3] The rate of cleavage is dependent on the acid concentration.[7][8]

-

Reaction Time and Temperature: Cleavage is typically rapid, often complete within minutes to a few hours at room temperature.

-

Scavengers: The tert-butyl cation generated during Boc cleavage can lead to side reactions. Scavengers such as triisopropylsilane (TIS) or thioanisole are often added to prevent these unwanted modifications.[5]

Basic Conditions

Under basic conditions, the OFm ester is the primary site of cleavage. The Boc group is stable to the basic reagents typically used for OFm removal.[5]

Key Considerations:

-

Base Strength: The rate of OFm cleavage is dependent on the base used. Piperidine is a common and effective reagent for this purpose.[6] Weaker bases like morpholine can also be used, which may reduce the incidence of side reactions.[6][9]

-

Aspartimide Formation: A significant side reaction for aspartic acid derivatives with side-chain esters under basic conditions is the formation of a cyclic aspartimide intermediate.[6][10][11] This is particularly problematic in sequences where the aspartic acid is followed by a small amino acid like glycine.[6] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[6]

-

Additives to Mitigate Aspartimide Formation: The addition of weak acids, such as formic acid or HOBt, to the piperidine solution can help to suppress aspartimide formation.[9]

Quantitative Stability Data

| Condition | Protecting Group | Stability | Typical Reagents | Key Considerations |

| Acidic | Boc | Labile | 25-50% TFA in DCM | Rapid cleavage at room temperature. |

| OFm | Stable | 25-50% TFA in DCM | Generally stable to conditions that cleave Boc. | |

| Basic | Boc | Stable | 20% Piperidine in DMF | Stable to standard Fmoc/OFm deprotection conditions. |

| OFm | Labile | 20% Piperidine in DMF | Cleavage is typically rapid. Prone to aspartimide formation.[6] | |

| Neutral | Boc & OFm | Stable | Aqueous buffers (pH ~7) | High stability, suitable for storage and handling. |

Experimental Protocols

The stability of this compound can be quantitatively assessed using chromatographic and spectroscopic methods.

Protocol 1: HPLC-Based Stability Assay

This protocol allows for the quantification of the parent compound and its degradation products over time.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMF) at a concentration of 1 mg/mL. b. Prepare a series of buffers at the desired pH values (e.g., pH 2, 5, 7, 9, and 12). c. For each time point, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL. Ensure the final concentration of the organic solvent is low enough to not affect the pH or stability. d. Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C).

2. HPLC Analysis: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system. b. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase A: 0.1% TFA in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.

- Gradient: A linear gradient from 10% to 90% B over 20 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 265 nm (for the fluorenyl group of OFm) and 214 nm (for the peptide bond).

- Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak area of the intact this compound and any degradation products. b. Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). c. Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: NMR-Based Stability Assay

Quantitative NMR (qNMR) can be used to monitor the degradation of this compound without the need for chromatographic separation.[12][13]

1. Sample Preparation: a. Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CD3CN) to a known concentration. b. Add a known amount of an internal standard (e.g., maleic acid) that has a resonance that does not overlap with the analyte signals. c. To initiate the degradation, add a specific amount of a deuterated acid (e.g., TFA-d) or base (e.g., piperidine-d11).

2. NMR Data Acquisition: a. Acquire a 1H NMR spectrum at time zero. b. Continue to acquire spectra at regular intervals. c. NMR Parameters:

- Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons for accurate integration.

- Use a calibrated 90° pulse.

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis: a. Integrate the characteristic peaks of this compound (e.g., the tert-butyl protons of the Boc group and the fluorenyl protons of the OFm group) and the internal standard. b. The concentration of this compound at each time point can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard c. Plot the concentration of this compound against time to determine the degradation kinetics.

Visualization of Deprotection Pathways and Biological Relevance

Orthogonal Deprotection Workflow

The differential stability of the Boc and OFm groups allows for a controlled, stepwise deprotection, which is fundamental to its utility in chemical synthesis.

Caption: Orthogonal deprotection of this compound.

Role in Aspartic Protease Signaling Pathways

This compound can be utilized as a substrate to probe the activity of aspartic proteases, a class of enzymes involved in numerous signaling pathways. Aspartic proteases cleave peptide bonds and are characterized by two aspartic acid residues in their active site.

Caption: Aspartic protease signaling cascade.

Conclusion

This compound is a cornerstone of modern synthetic chemistry due to its orthogonal protecting groups. A thorough understanding of its stability under acidic and basic conditions is critical for its effective use. While stable at neutral pH, the Boc group is readily cleaved by acid, and the OFm group by base. A key challenge in the use of this compound is the management of aspartimide formation under basic conditions. The experimental protocols provided herein offer robust methods for quantitatively assessing the stability of this important molecule, enabling researchers to optimize reaction conditions and maximize the yield and purity of their target peptides. Furthermore, its application as a substrate for aspartic proteases highlights its utility in dissecting complex biological signaling pathways.

References

- 1. Boc-D-Asp(Ofm)-OH | 123417-19-6 | Benchchem [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. Buy Boc-Asp-Ofm | 129046-87-3 [smolecule.com]

- 6. media.iris-biotech.de [media.iris-biotech.de]

- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bot Detection [iris-biotech.de]

- 10. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

The Dual Pillars of Peptide Synthesis: An In-depth Technical Guide to Boc and Fmoc Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have emerged as the two dominant strategies for the temporary protection of the α-amino group of amino acids. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and comparative data related to Boc and Fmoc chemistries, offering a critical resource for researchers and professionals in drug development and peptide science.

Fundamental Principles: A Tale of Two Chemistries

The choice between Boc and Fmoc strategies represents a fundamental divergence in the chemical approach to solid-phase peptide synthesis (SPPS), primarily centered on the lability of the α-amino protecting group.

The Boc Strategy: Pioneered in the early days of SPPS by R.B. Merrifield, the Boc group is an acid-labile protecting group.[1] Its removal is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), usually in a solution of dichloromethane (DCM).[1][2] This acid-based deprotection scheme necessitates the use of even stronger acids, like hydrofluoric acid (HF), for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, which are typically benzyl-based.[3][4]

The Fmoc Strategy: Introduced as a milder alternative, the Fmoc group is a base-labile protecting group.[] Deprotection is accomplished using a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[] This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains (often tert-butyl based), which can be removed simultaneously with the cleavage of the peptide from the resin using TFA.[4] This approach avoids the use of the highly corrosive and hazardous HF.

The orthogonality of these two strategies is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of different functional groups within a peptide sequence, which is crucial for the synthesis of complex and modified peptides.[]

Quantitative Data Presentation

A clear understanding of the quantitative aspects of each strategy is essential for optimizing peptide synthesis protocols. The following tables summarize key comparative data for Boc and Fmoc chemistries.

Table 1: Comparison of Deprotection Conditions and Kinetics

| Parameter | Boc Strategy | Fmoc Strategy |

| Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2] | 20% Piperidine in N,N-Dimethylformamide (DMF)[] |

| Deprotection Time | 5 - 30 minutes[7][8] | Typically < 10 minutes, can be as fast as seconds[] |

| Deprotection Half-life (t1/2) | Dependent on TFA concentration and substrate; can be in the range of minutes.[7] | For Fmoc-Val with 20% piperidine in DMF, t1/2 is approximately 6-7 seconds.[9] |

| Monitoring | Not readily monitored in real-time. | Release of the fluorenyl group allows for UV monitoring of deprotection completeness. |

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Boc Strategy | Fmoc Strategy | Mitigation Strategies |

| Aspartimide Formation | Less common due to protonation of the peptide backbone in acidic conditions. | More prevalent, especially at Asp-Gly or Asp-Ser sequences, catalyzed by the basic deprotection conditions.[7] | Use of sterically hindered side-chain protecting groups for Asp, addition of HOBt to the deprotection solution, or using milder deprotection bases.[10] |

| Racemization | Generally low, but can occur during coupling of certain amino acids. | Can be a concern, particularly for histidine and cysteine, depending on the coupling reagents and conditions.[][8] | Use of additives like HOBt or HOAt during coupling, and careful selection of coupling reagents.[] |

| Diketopiperazine Formation | Can occur at the dipeptide stage. | More pronounced, especially with proline or glycine at the C-terminus, due to the basic deprotection conditions.[11] | Use of dipeptide building blocks or specialized resins. |

| Incomplete Deprotection | Can lead to deletion sequences, especially with "difficult" sequences.[7] | Aggregation of the growing peptide chain can hinder deprotection, leading to deletion sequences.[12] | Use of chaotropic agents, elevated temperatures, or alternative deprotection reagents like DBU.[13] |

Table 3: Synthesis Strategies for Selected Therapeutic Peptides

| Therapeutic Peptide | Primary Synthesis Strategy | Key Considerations |

| Liraglutide (GLP-1 Agonist) | Fmoc-SPPS[] | Requires attachment of a fatty acid side chain to a lysine residue, often achieved through orthogonal protection schemes. |

| Enfuvirtide (HIV Fusion Inhibitor) | Primarily Boc-SPPS, also hybrid strategies[14] | A 36-amino acid peptide, its large-scale synthesis has been a landmark in industrial peptide chemistry. |

| Insulin Glargine | Fmoc-SPPS of A and B chains separately, followed by chain combination.[1][15] | Synthesis of the hydrophobic A-chain can be challenging; solubilizing tags are sometimes employed.[12] |

| Octreotide (Somatostatin Analog) | Both Boc and Fmoc strategies have been used.[16] | A cyclic peptide, requiring on-resin or solution-phase cyclization. |

Experimental Protocols

The following are detailed, generalized protocols for manual solid-phase peptide synthesis using both Boc and Fmoc strategies.

Fmoc-Based Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin to yield a C-terminal amide.

1. Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (HBTU/HOBt Activation):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.[17]

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Final Cleavage and Deprotection:

-

Wash the resin with DCM (3-5 times) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Boc-Based Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a Merrifield resin to yield a C-terminal carboxylic acid.

1. Resin Swelling:

-

Place the Merrifield resin in a reaction vessel.

-

Add DCM to swell the resin for at least 30 minutes.

2. Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 2 minutes.

-

Drain the deprotection solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin with DCM (3-5 times).

3. Neutralization:

-

Add a solution of 10% DIPEA in DCM to the resin and agitate for 2-3 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3-5 times).

4. Amino Acid Coupling (DCC/HOBt Activation):

-

In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add this solution to the resin suspended in DCM.

-

Add dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test.

5. Washing:

-

Drain the coupling solution.

-

Wash the resin with DCM (3-5 times) and DMF (3-5 times).

6. Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid.

7. Final Cleavage and Deprotection (HF Cleavage):

-

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the resin in the HF reaction vessel with a scavenger (e.g., anisole).

-

Cool the vessel in a dry ice/acetone bath.

-

Condense anhydrous HF into the vessel.

-

Allow the reaction to proceed at 0°C for 1-2 hours.

-

Remove the HF by vacuum distillation.

-

Wash the resin and peptide with cold diethyl ether to remove scavengers and by-products.

-

Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid).

-

Lyophilize the peptide solution to obtain the crude product.[18][19]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to the application of Boc and Fmoc protecting groups in the synthesis and action of therapeutic peptides.

Experimental Workflows

Caption: Comparative workflow of a single cycle in Fmoc and Boc solid-phase peptide synthesis.

Signaling Pathways of Synthesized Peptides

Caption: Simplified signaling pathway of Liraglutide in pancreatic β-cells.[20][21]

Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 fusion.[10][22]

Conclusion

The choice between Boc and Fmoc protecting group strategies in peptide synthesis is a critical decision that significantly impacts the efficiency, purity, and scalability of the process. The Boc strategy, with its robust history, remains a viable option, particularly for sequences prone to aggregation. However, the milder reaction conditions, orthogonality, and amenability to automation have positioned the Fmoc strategy as the dominant choice in modern peptide synthesis, especially for complex and modified peptides. A thorough understanding of the nuances of each methodology, including their respective deprotection kinetics, potential side reactions, and compatibility with different coupling reagents, is essential for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic applications. This guide provides a foundational resource for navigating these choices and implementing effective peptide synthesis protocols.

References

- 1. biorxiv.org [biorxiv.org]

- 2. peptide.com [peptide.com]

- 3. Bot Detection [iris-biotech.de]

- 4. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 10. youtube.com [youtube.com]

- 11. Solid phase synthesis of somatostatin-28 II. A new biologically active octacosapeptide from anglerfish pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. karger.com [karger.com]

- 17. Understanding Diabetes Management: How Insulin Glargine Works to Control Blood Sugar Levels - Los Angeles Hub [wdch10.laphil.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. derangedphysiology.com [derangedphysiology.com]

- 22. go.drugbank.com [go.drugbank.com]

Boc-D-Asp(OFm)-OH: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of Boc-D-Asp(OFm)-OH, a crucial building block in modern peptide synthesis, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and a generalized protocol for its use in solid-phase peptide synthesis.

Core Compound Details

N-tert-butoxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, commonly abbreviated as Boc-D-Asp(OFm)-OH, is a derivative of the non-proteinogenic amino acid D-aspartic acid. It is widely utilized in solid-phase peptide synthesis (SPPS) to incorporate a D-aspartic acid residue into a peptide sequence. The molecule features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the 9-fluorenylmethyl (Fm) ester on the β-carboxyl group of the side chain. This strategic protection prevents unwanted side reactions during the stepwise assembly of the peptide chain.[1]

Below is a summary of the key quantitative data for Boc-D-Asp(OFm)-OH:

| Property | Value | References |

| CAS Number | 123417-19-6 | [2][3] |

| Molecular Formula | C23H25NO6 | [2][3][4][5][6] |

| Molecular Weight | 411.5 g/mol | [2][7][8] |

| Appearance | White powder | [2][8] |

| Purity | ≥95% - 99% (HPLC) | [2][3][6] |

| Melting Point | 139 - 141 °C | [2] |

| Storage Conditions | 0 - 8 °C | [2][8] |

Applications in Research and Drug Development

The primary application of Boc-D-Asp(OFm)-OH is as a monomer unit in the synthesis of peptides.[2] Its utility spans several areas of research:

-

Peptide Synthesis : It serves as a key building block for the creation of complex peptides with specific biological functions.[2] The Boc and OFm protecting groups allow for controlled, sequential addition of amino acids.[1]

-

Drug Development : Derivatives of Boc-D-Asp(OFm)-OH are explored in pharmaceutical research for the development of novel drugs.[2] Peptides synthesized using this compound can be designed to target specific receptors or enzymes.[1]

-

Enzyme Studies : This compound has been used in the synthesis of peptides to study aspartic acid proteases, which are enzymes that cleave peptide bonds. This is significant for understanding enzyme mechanisms and for the development of enzyme inhibitors.[1]

-

Bioconjugation : It is utilized in processes to attach biomolecules to other molecules or surfaces, which can enhance the efficacy of therapeutics and diagnostics.[2]

Experimental Protocols: Generalized Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for the use of Boc-D-Asp(OFm)-OH in solid-phase peptide synthesis. Specific conditions and reagents may vary depending on the peptide sequence and the solid support used.

1. Resin Preparation:

-

Start with a suitable resin, such as a methylbenzhydrylamine (MBHA) resin.[4]

-

Swell the resin in an appropriate solvent, typically dimethylformamide (DMF).

2. First Amino Acid Coupling:

-

If Boc-D-Asp(OFm)-OH is not the C-terminal amino acid, the first amino acid is attached to the resin.

-

The Boc-protected amino acid is pre-activated using a coupling agent like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.[4]

-

The activated amino acid is then reacted with the resin until coupling is complete.

3. Capping (Optional):

-

To block any unreacted amino groups on the resin and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

4. Boc Deprotection:

-

The Boc protecting group is removed from the N-terminus of the resin-bound amino acid using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]

-

The resin is then washed to remove excess TFA and byproducts.

5. Neutralization:

-

The resulting TFA salt of the amino group is neutralized with a base, such as DIPEA in DMF, to yield the free amine, which is ready for the next coupling step.[9]

6. Subsequent Amino Acid Couplings:

-

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid, including Boc-D-Asp(OFm)-OH, until the desired peptide sequence is assembled.

7. Cleavage from Resin and Final Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OFm group) are removed. This is typically achieved using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9]

-

Scavengers, such as cresol or thioanisole, are often added to the cleavage cocktail to prevent side reactions.

8. Purification and Analysis:

-

The crude peptide is precipitated, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The final product is analyzed by mass spectrometry and other analytical techniques to confirm its identity and purity.

Visualizing the Chemistry

To better understand the role of Boc-D-Asp(OFm)-OH in peptide synthesis, the following diagrams illustrate its structure and the general workflow of SPPS.

Caption: Structure of Boc-D-Asp(OFm)-OH with protecting groups.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Boc-D-Asp(Ofm)-OH | 123417-19-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Buy Boc-Asp-Ofm | 129046-87-3 [smolecule.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

A Technical Guide to Boc-D-Asp-OFm: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-α-tert-Butyloxycarbonyl-D-aspartic acid α-(9-fluorenylmethyl) ester (Boc-D-Asp-OFm), a crucial reagent in synthetic peptide chemistry. This document covers its commercial availability and pricing, detailed experimental protocols for its application, and visual representations of synthetic workflows.

Introduction

This compound is a protected amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS) and for the creation of complex peptide structures, including cyclic peptides.[1][2] Its unique orthogonal protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and a base-labile 9-fluorenylmethyl (OFm) ester protecting the side-chain carboxyl group, allows for selective deprotection and controlled peptide chain elongation.[2][3] This strategic protection is paramount for preventing unwanted side reactions and ensuring the synthesis of peptides with defined sequences and structures.[4]

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of commercially available options.

| Supplier | Catalog Number | Purity | Quantity | Price |

| Benchchem | B558563 | --- | 5g | $150 |

| CymitQuimica | IN-DA009GRB | 97% | 250mg | €146.00 |

| 1g | €270.00 | |||

| 5g | Inquire | |||

| Chem-Impex | --- | ≥ 99% (HPLC) | --- | Inquire |

| Aapptec Peptides | ABD113 | --- | --- | Inquire |

| GlpBio | --- | --- | --- | Inquire |

| Biosynth | --- | Min. 95% | 500mg, 1g, 2g, 5g, 10g | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 123417-19-6[3] |

| Molecular Formula | C₂₃H₂₅NO₆[3] |

| Molecular Weight | 411.4 g/mol [3] |

| Appearance | White powder[1] |

| Melting Point | 139 - 141 °C[1] |

| Storage Conditions | 0 - 8 °C[1] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections provide a generalized experimental workflow for the incorporation of a this compound residue into a peptide chain and a more specific protocol for the synthesis of cyclic peptides.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support, such as a Merrifield or MBHA resin.

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Merrifield, PAM, BHA, or MBHA resin)[5]

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)[5]

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HBTU.[6]

-

Piperidine solution in DMF (for Fmoc deprotection if applicable in orthogonal schemes)

-

Isopropyl alcohol (IPA)[5]

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid or peptide by treating with a solution of 50% TFA in DCM.[5] A short prewash of 5 minutes is followed by a longer deprotection step of 15-25 minutes.[5]

-

Washing: Wash the resin thoroughly with DCM followed by IPA to remove residual TFA and byproducts.[5]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIPEA in DMF.

-

Coupling of this compound:

-

Dissolve this compound and a coupling agent (e.g., HOBt) in DMF.

-

Add the coupling reagent (e.g., DIC) to activate the carboxylic acid of this compound.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed at room temperature for a specified time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for the subsequent amino acid couplings to elongate the peptide chain.

-

Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For resins like Merrifield, this is typically achieved using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5] The base-labile OFm group can be selectively removed using a mild base like piperidine.[6]

Synthesis of Head-to-Tail Cyclic Peptides

This compound is a valuable tool for the synthesis of cyclic peptides, where the side chain can be used for on-resin cyclization.

Procedure:

-

Linear Peptide Synthesis: Synthesize the linear peptide precursor on a suitable resin using SPPS as described in section 4.1, incorporating this compound at the desired position. The C-terminal amino acid is typically attached to a highly acid-labile resin to allow for selective cleavage.

-

Selective Side-Chain Deprotection: Selectively remove the OFm protecting group from the aspartic acid side chain using a mild base, such as a solution of piperidine in DMF. This exposes the carboxylic acid group.

-

N-terminal Deprotection: Remove the N-terminal Boc protecting group using TFA as described previously.

-

On-Resin Cyclization:

-

In the presence of a coupling agent (e.g., DIC/HOBt or BOP reagent), the newly exposed N-terminal amino group and the aspartic acid side-chain carboxyl group will react to form a cyclic peptide while still attached to the solid support.

-

-

Cleavage from Resin: Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail (e.g., a high concentration of TFA with scavengers).

-

Purification: Purify the crude cyclic peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase peptide synthesis using this compound.

References

- 1. Boc-Asp-Ofm | 129046-87-3 | Benchchem [benchchem.com]

- 2. Buy Boc-Asp-Ofm | 129046-87-3 [smolecule.com]

- 3. Boc-D-Asp(Ofm)-OH | 123417-19-6 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chempep.com [chempep.com]

- 6. Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of D-Amino Acids in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by innovative strategies to enhance their efficacy and overcome inherent limitations. One of the most promising approaches is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This technical guide provides an in-depth exploration of the potential applications of D-amino acids in peptide design, focusing on their impact on proteolytic stability, receptor binding, and bioavailability. It offers a comprehensive resource for researchers and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Principles of D-Amino Acid Incorporation

The fundamental advantage of substituting L-amino acids with their D-counterparts lies in their resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acid residues. By introducing D-amino acids, peptides can evade this enzymatic machinery, leading to a significantly extended half-life in biological systems.[1][2] This enhanced stability is a critical factor in improving the pharmacokinetic profile and overall therapeutic potential of peptide-based drugs.[2]

Beyond stability, the inclusion of D-amino acids can also modulate a peptide's conformational properties and its interaction with biological targets.[3] The altered stereochemistry can induce specific secondary structures, such as β-turns, which may be crucial for receptor binding.[3] This can lead to unique biological activities, including altered receptor affinity and selectivity, opening new avenues for designing peptides with novel pharmacological profiles.[1]

Quantitative Impact of D-Amino Acid Substitution

The benefits of incorporating D-amino acids can be quantified through various experimental parameters. The following tables summarize key data on the impact of D-amino acid substitution on proteolytic stability, receptor binding affinity, and bioavailability.

Proteolytic Stability

The introduction of D-amino acids markedly enhances the resistance of peptides to degradation by proteases. This is reflected in a significantly longer half-life in various biological media.

| Peptide/Analog | Modification | Medium | Half-life | Reference(s) |

| GLP-1 | Native (L-amino acids) | Proteinase K | < 1 hour | [4] |

| (D)-GLP-1 | D-amino acid analog | Proteinase K | > 6 hours (80% remaining) | [4] |

| PTH (1-34) | Native (L-amino acids) | Proteinase K | < 1 hour | [5] |

| (D)-PTH | D-amino acid analog | Proteinase K | > 6 hours (>85% remaining) | [5] |

| Somatostatin | Native (L-amino acids) | Human Plasma | 2-3 minutes | [6] |

| Octreotide | Contains D-Phe and D-Trp | Human Plasma | 1.5 hours | [7] |

| [D-Trp]-SRIF | Single D-Trp substitution | Human Serum | Increased stability vs. SRIF | [6] |

| MUC2 epitope peptide | All L-amino acids | Human Serum | Degradation observed | [8] |

| tpTPTGTQtpt | N- and C-terminal D-amino acids | Human Serum | High resistance to degradation | [8] |

Receptor Binding Affinity

The effect of D-amino acid substitution on receptor binding is context-dependent. It can either be maintained, enhanced, or in some cases, reduced. Careful design is crucial to preserve or improve target engagement.

| Peptide/Analog | Modification | Receptor Target | Binding Affinity (IC50/Ki) | Reference(s) |

| MUC2 epitope peptide (TPTPTGTQTPT) | All L-amino acids | 996 mAb | IC50 ≈ 60 µmol/dm³ | [8] |

| tPTPTGTQTPt | N- and C-terminal D-Ala | 996 mAb | IC50 ≈ 50-60 µmol/dm³ | [8] |

| tpTPTGTQtpt | Two N-terminal and three C-terminal D-amino acids | 996 mAb | IC50 ≈ 50 µmol/dm³ | [8] |

| Somatostatin-28 (SS-28) | Native (L-amino acids) | sst(1)-sst(5) | High affinity | [3] |

| KE108 (D-amino acid containing analog) | Cyclo(D-Dab-Arg-Phe-Phe-D-Trp-Lys-Thr-Phe) | sst(1)-sst(5) | 2-4 times higher affinity than SS-28 for sst(2-5) | [3] |

| DOTA-P4 | Thz-Phe-D-Trp-Lys-Thr-DOTA | Somatostatin receptors 2 and 5 | Apparent Kd = 0.10 and 2.25 nM | [9] |

Bioavailability

Enhanced stability against enzymatic degradation can contribute to improved bioavailability, allowing for alternative routes of administration beyond injection.

| Peptide/Analog | Modification | Administration Route | Bioavailability | Reference(s) |

| Desmopressin | Contains D-Arg | Oral | 0.2% | |

| Semaglutide | Contains D-Ala | Oral | ~1% | |

| RD2 | D-peptide | i.p., s.c., p.o. | High bioavailability |

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol is based on the Fmoc/tBu strategy, a widely used method for SPPS.

Materials:

-

Fmoc-protected L- and D-amino acids

-

Rink Amide resin or other suitable solid support

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Ether (for precipitation)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (L- or D-) in DMF.

-

Add the coupling reagent and base.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF, DCM, and Methanol.

-

-

Fmoc Deprotection:

-

Add the deprotection solution to the resin and shake for 5-10 minutes.

-

Repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF.

-

-

Subsequent Amino Acid Couplings:

-

Repeat the coupling and deprotection steps for each subsequent L- or D-amino acid in the desired sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold ether.

-

Centrifuge to pellet the peptide, wash with ether, and air-dry.

-

Purify the crude peptide by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Proteolytic Stability Assay (Trypsin)

This assay evaluates the resistance of a peptide to degradation by the protease trypsin.

Materials:

-

Peptide stock solution (in a suitable buffer, e.g., PBS)

-

Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% TFA)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, mix the peptide stock solution with the reaction buffer to a final concentration of, for example, 1 mg/mL.

-

Pre-incubate the solution at 37°C for 5 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding trypsin to a final enzyme:substrate ratio of, for example, 1:100 (w/w).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

-

Analysis:

-

Analyze the samples by reverse-phase HPLC.

-

Monitor the decrease in the peak area of the intact peptide over time.

-

-

Data Analysis:

-

Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

-

Determine the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.

-

Serum Stability Assay

This assay assesses the stability of a peptide in a more physiologically relevant environment.

Materials:

-

Peptide stock solution

-

Human or animal serum

-

Precipitating agent (e.g., acetonitrile or trichloroacetic acid)

-

HPLC system

Procedure:

-

Incubation:

-

Incubate the peptide with serum (e.g., at a 1:1 ratio) at 37°C.

-

-

Sampling and Precipitation:

-

At various time points, take an aliquot of the mixture and add the precipitating agent to stop enzymatic activity and precipitate serum proteins.

-

Incubate on ice and then centrifuge to pellet the precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant containing the peptide by HPLC.

-

-

Data Analysis:

-

Quantify the amount of intact peptide at each time point and calculate the half-life.

-

Receptor Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique to measure the kinetics and affinity of peptide-receptor interactions in real-time.

Materials:

-